bungeiside D
bungeiside D
Brand Name:
Vulcanchem
CAS No.:
149475-54-7
VCID:
VC0134426
InChI:
InChI=1S/C19H26O12/c1-7(20)9-3-2-8(4-10(9)21)30-19-17(27)15(25)14(24)12(31-19)6-29-18-16(26)13(23)11(22)5-28-18/h2-4,11-19,21-27H,5-6H2,1H3/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1
SMILES:
CC(=O)C1=C(C=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)O
Molecular Formula:
C19H26O12
Molecular Weight:
446.4 g/mol
bungeiside D
CAS No.: 149475-54-7
Main Products
VCID: VC0134426
Molecular Formula: C19H26O12
Molecular Weight: 446.4 g/mol
CAS No. | 149475-54-7 |
---|---|
Product Name | bungeiside D |
Molecular Formula | C19H26O12 |
Molecular Weight | 446.4 g/mol |
IUPAC Name | 1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone |
Standard InChI | InChI=1S/C19H26O12/c1-7(20)9-3-2-8(4-10(9)21)30-19-17(27)15(25)14(24)12(31-19)6-29-18-16(26)13(23)11(22)5-28-18/h2-4,11-19,21-27H,5-6H2,1H3/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 |
Standard InChIKey | YKOIOWJTRVFMHP-BMVMOQKNSA-N |
Isomeric SMILES | CC(=O)C1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)O |
SMILES | CC(=O)C1=C(C=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)O |
Canonical SMILES | CC(=O)C1=C(C=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)O |
Synonyms | 4-O-priverosyl-2-hydroxyacetophenone bungeiside D bungeiside-D |
PubChem Compound | 127687 |
Last Modified | Dec 23 2021 |
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